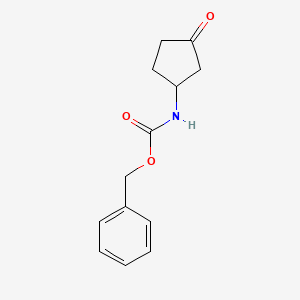

Benzyl 3-oxocyclopentylcarbamate

Description

BenchChem offers high-quality Benzyl 3-oxocyclopentylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-oxocyclopentylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRCKOQBAJKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl 3-oxocyclopentylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-oxocyclopentylcarbamate is a bifunctional organic molecule that incorporates a reactive cyclic ketone and a stable carbamate protecting group. This unique structural combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The cyclopentanone moiety offers a versatile scaffold for further chemical elaboration, while the benzyloxycarbonyl (Cbz) protecting group provides robust protection of the amine functionality, which can be selectively removed under specific conditions.[1]

This technical guide provides a comprehensive overview of the chemical properties and stability of Benzyl 3-oxocyclopentylcarbamate. By examining the individual contributions of the benzyl carbamate and cyclopentanone functionalities, we will explore its physicochemical characteristics, predict its stability under various stress conditions, and outline potential degradation pathways. This document is intended to serve as a vital resource for researchers and drug development professionals, enabling a deeper understanding of this compound's behavior and facilitating its effective utilization in synthetic applications.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale & References |

| Molecular Formula | C₁₃H₁₅NO₃ | Based on chemical structure. |

| Molecular Weight | 233.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Benzyl carbamate is a white solid.[2][3] |

| Melting Point | Likely in the range of 80-100 °C | The melting point of benzyl carbamate is 86-89 °C.[2] The cyclopentanone moiety may slightly alter this. |

| Boiling Point | > 270 °C (with decomposition) | Benzyl carbamate has a high estimated boiling point.[2] Carbamates can decompose at elevated temperatures. |

| Solubility | Moderately soluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, and acetone. | Benzyl carbamate has moderate water solubility.[3] Cyclopentanone is miscible with many organic solvents.[4][5] |

| pKa | The carbamate N-H is weakly acidic, but generally not considered a significant acidic or basic center under physiological conditions. | The Cbz group is stable under a range of pH conditions.[6] |

Synthesis and Characterization

A representative synthesis of Benzyl 3-oxocyclopentylcarbamate would typically involve the reaction of 3-aminocyclopentanone with benzyl chloroformate under basic conditions. This is a standard procedure for the introduction of the Cbz protecting group onto an amine.[7]

Representative Synthetic Protocol:

-

Dissolution: Dissolve 3-aminocyclopentanone hydrochloride in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrochloride and free the amine.[1] The pH should be maintained between 8 and 10 to ensure the amine is nucleophilic while minimizing side reactions.[7]

-

Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield Benzyl 3-oxocyclopentylcarbamate as a solid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for Benzyl 3-oxocyclopentylcarbamate.

Stability Profile

The stability of Benzyl 3-oxocyclopentylcarbamate is a critical consideration for its storage, handling, and use in multi-step syntheses. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is the standard approach to evaluate the intrinsic stability of a drug substance.[8][9] The following sections detail the predicted stability of the target molecule under various stress conditions, based on the known behavior of its functional groups.

Hydrolytic Stability

The carbamate linkage in Benzyl 3-oxocyclopentylcarbamate is the primary site of potential hydrolytic degradation. The stability of this group is highly dependent on pH.

-

Acidic Conditions: The Cbz group is generally stable under mild acidic conditions.[1] However, under strongly acidic conditions (e.g., refluxing in 0.1 N HCl), slow hydrolysis may occur, leading to the cleavage of the carbamate bond to yield 3-aminocyclopentanone, benzyl alcohol, and carbon dioxide.

-

Neutral Conditions: The compound is expected to be stable at neutral pH.

-

Basic Conditions: Carbamates are susceptible to base-catalyzed hydrolysis.[8][9] Under basic conditions (e.g., 0.1 N NaOH), the ester linkage of the carbamate can be cleaved to produce 3-aminocyclopentanone and benzyl alcohol.

Diagram of Predicted Hydrolytic Degradation Pathways:

Caption: Predicted hydrolytic degradation of Benzyl 3-oxocyclopentylcarbamate.

Thermal Stability

The thermal stability of Benzyl 3-oxocyclopentylcarbamate is influenced by both the carbamate and the cyclic ketone moieties.

-

Carbamate Moiety: Benzyl carbamates can undergo thermal decomposition, although the Cbz group is generally considered thermally stable under typical synthetic conditions. At elevated temperatures, decomposition can occur via several pathways, including cleavage to benzyl alcohol and isocyanate, or decarboxylation.

-

Cyclopentanone Moiety: Cyclopentanone itself is a stable liquid with a boiling point of 130.6 °C.[4][10] At very high temperatures, it can undergo decomposition to form smaller molecules.

Overall, Benzyl 3-oxocyclopentylcarbamate is expected to be thermally stable at room temperature and for short durations at moderately elevated temperatures. Prolonged exposure to high temperatures should be avoided to prevent degradation.

Photostability

The photostability of the molecule will be primarily dictated by the aromatic benzyl group and the carbonyl group of the cyclopentanone.

-

Benzyl Group: The benzyl group can absorb UV light, which may lead to photochemical reactions. However, the Cbz group is generally considered to be relatively photostable under standard laboratory conditions.[11]

-

Cyclopentanone Moiety: Cyclic ketones are known to undergo photochemical reactions upon absorption of UV light, such as Norrish Type I cleavage, which can lead to the formation of various degradation products.

To comply with regulatory expectations, a formal photostability study should be conducted according to ICH guideline Q1B.[12][13] This involves exposing the compound to a combination of visible and UV light and analyzing for the formation of degradants.

Experimental Protocols for Stability Assessment

The following protocols are based on established methods for forced degradation studies and can be adapted for Benzyl 3-oxocyclopentylcarbamate.[8][9]

Protocol 1: Hydrolytic Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of Benzyl 3-oxocyclopentylcarbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

-

Maintain the solution at room temperature for a specified period (e.g., 8 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of purified water.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Withdraw samples at various time points and dilute with mobile phase for analysis.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol 2: Photostability Study

-

Sample Preparation: Prepare a solution of Benzyl 3-oxocyclopentylcarbamate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Also, place a sample of the solid compound in a transparent container.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13]

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls to assess the contribution of thermal degradation during the study.

-

Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase and analyze by a stability-indicating HPLC method.

Conclusion

Benzyl 3-oxocyclopentylcarbamate is a valuable synthetic intermediate with a stability profile that is largely predictable based on its constituent functional groups. It is expected to be stable under ambient storage conditions and in mild acidic and neutral aqueous solutions. However, it is susceptible to degradation under strong basic conditions and potentially upon prolonged exposure to high temperatures and UV light. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to handle, store, and utilize this compound effectively, while also providing a framework for conducting formal stability studies to meet regulatory requirements. A thorough understanding of its chemical properties and stability is paramount to its successful application in the synthesis of novel and complex molecular entities.

References

- ChemBK. Benzyl carbamate - Physico-chemical Properties. (2024).

- The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applic

- Cyclopentanone (C5H8O) properties. N.p.

- ChemicalBook. Cyclopentanone | 120-92-3. (2025).

- chemeurope.com. Cyclopentanone.

- Grokipedia.

- CymitQuimica. CAS 120-92-3: Cyclopentanone.

- Guidechem.

- Wikipedia.

- Cheméo.

- Benchchem. N-Cbz-3-aminocyclopentanecarboxylic Acid | 1427475-13-5.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.

- A practical guide to forced degradation and stability studies for drug substances. N.p.

- BioPharm International.

- Thieme Connect. Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones.

- RJPT.

- ResearchGate.

- Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019).

- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. N.p.

- BOC Sciences. CBZ-Amino Acids.

- PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid.

- PubMed. Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. (2014).

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).

- ResearchGate. An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. (2025).

- Biosciences Biotechnology Research Asia.

- PubChem. 3-Aminocyclopentanone | C5H9NO | CID 54023725.

- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. N.p.

- MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Organic Chemistry Portal. Amino Protecting Groups Stability.

- ResearchGate. Photostability of N@C | Request PDF. (2025).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ResearchGate. (PDF) Photostability testing of pharmaceutical products. (2025).

- IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Organic Chemistry Portal. Protective Groups.

- PubMed. Hydrolytic (in)

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. chembk.com [chembk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Cyclopentanone | 120-92-3 [chemicalbook.com]

- 5. Cyclopentanone [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. onyxipca.com [onyxipca.com]

- 9. rjptonline.org [rjptonline.org]

- 10. webqc.org [webqc.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Aminocyclopentanone Precursors

Abstract

The 3-aminocyclopentanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly carbocyclic nucleoside analogues with significant antiviral and antitumor properties.[1] Its rigid, five-membered ring provides a defined stereochemical presentation of the amino and keto functionalities, making it an invaluable building block for drug design. This technical guide provides a comprehensive overview of the foundational synthetic strategies that enabled the initial creation of this critical precursor. We will explore the discovery and logic behind early methods, moving from the construction of the cyclopentanone ring itself to the various classical approaches for introducing the essential amino group. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical context and chemical principles underpinning the synthesis of these vital intermediates.

Chapter 1: Constructing the Core: The Dieckmann Condensation as a Foundational Pillar

Before the introduction of the amino group could be addressed, a robust method for the formation of the five-membered cyclopentanone ring was essential. The cornerstone of this endeavor is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2] First described by German chemist Walter Dieckmann, this reaction provided an elegant and efficient pathway to cyclic β-keto esters, which are direct precursors to cyclopentanone.[2][3]

The causality behind this choice of strategy is rooted in the thermodynamic stability of five- and six-membered rings. The intramolecular cyclization of a 1,6-diester, such as diethyl adipate, is entropically and sterically favored, leading to high yields of the desired five-membered ring.[2]

The mechanism proceeds via three key stages:

-

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the diester, forming a nucleophilic enolate.[4]

-

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a new carbon-carbon bond and creating the five-membered ring.[2][5]

-

Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed (saponified) and subsequently heated in the presence of acid to induce decarboxylation, yielding the final cyclopentanone product.[5]

Caption: Mechanism of the Dieckmann Condensation for Cyclopentanone Synthesis.

This reliable ring-forming strategy provided the fundamental cyclopentanone scaffold, setting the stage for the primary challenge: the regioselective introduction of an amino group.

Chapter 2: Pathways to Amination: Direct versus Indirect Strategies

Early synthetic chemists devised several distinct approaches to introduce the nitrogen functionality onto the pre-formed cyclopentanone ring or its immediate precursors. These can be broadly categorized as direct methods, where the amine is formed in a single conceptual step from the ketone, and indirect methods that rely on classical rearrangement reactions of ketone derivatives.

Caption: Overview of Early Synthetic Pathways to 3-Aminocyclopentanone Precursors.

Direct Approach: Reductive Amination

The most straightforward conceptual path is the direct conversion of a ketone to an amine. Reductive amination involves the reaction of cyclopentanone with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to yield the amine.[6][7]

The choice of reducing agent is critical for the success of this reaction. While powerful hydrides like LiAlH₄ could reduce the intermediate, they would also readily reduce the starting ketone. The breakthrough was the use of milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN), which is capable of reducing the protonated imine intermediate much faster than it reduces the ketone carbonyl.[6] This selectivity is the key to the reaction's efficacy, preventing wasteful consumption of the starting material.

Direct Approach: Conjugate Addition to Cyclopentenone

An alternative direct strategy begins not with cyclopentanone, but with cyclopentenone. The α,β-unsaturated system in cyclopentenone makes the β-carbon (C3) electrophilic. This allows for a conjugate addition (or Michael addition) of an amine nucleophile directly to the 3-position. The initial product is an enolate, which is subsequently protonated to give the 3-aminocyclopentanone product. This method offers excellent regiocontrol, as the amine is introduced specifically at the desired position.[8]

Chapter 3: The Elegance of Rearrangements: Indirect Pathways

Classical organic chemistry is rich with name reactions that rearrange molecular scaffolds. Several of these provided ingenious, albeit multi-step, routes to aminocyclopentanones.

The Neber Rearrangement

The Neber rearrangement is a classic transformation that converts a ketoxime into an α-aminoketone.[4][9] Discovered by Peter Neber in 1926, this reaction offered a powerful method for installing an amino group adjacent to a carbonyl.[4]

The process begins by converting cyclopentanone into its oxime using hydroxylamine. The oxime's hydroxyl group is then transformed into a better leaving group, typically a tosylate, by reacting it with tosyl chloride.[4][9] Upon treatment with a base, the α-proton is abstracted, and the resulting carbanion displaces the tosylate group in an intramolecular fashion to form a strained 2H-azirine intermediate. Subsequent hydrolysis of this intermediate opens the three-membered ring to furnish the α-aminoketone.[9]

The Beckmann and Schmidt Reactions: Ring Expansion to a Lactam

Both the Beckmann and Schmidt reactions provide access to a δ-valerolactam (a six-membered cyclic amide) starting from cyclopentanone. This lactam is a direct precursor to 5-aminopentanoic acid derivatives and can be considered a synthetic equivalent of the target scaffold.

-

Beckmann Rearrangement: This acid-catalyzed reaction rearranges a ketoxime.[10][11] For cyclopentanone oxime, the acid catalyst protonates the hydroxyl group, turning it into a good leaving group (water). A concerted migration of one of the alkyl groups of the cyclopentane ring to the electron-deficient nitrogen occurs, with simultaneous expulsion of water.[12][13] This ring expansion results in a nitrilium ion, which is trapped by water to ultimately yield the six-membered δ-valerolactam.[12]

-

Schmidt Reaction: This reaction achieves a similar transformation by treating a ketone directly with hydrazoic acid (HN₃) under acidic conditions.[14][15] The ketone is protonated, followed by nucleophilic attack of the azide. After dehydration, a rearrangement similar to the Beckmann occurs, with migration of an alkyl group and expulsion of stable dinitrogen gas (N₂), leading to the same lactam product.[14][16]

Chapter 4: Comparative Analysis and Experimental Protocols

The choice of synthetic route in the early days of organic chemistry was dictated by the availability of starting materials, the harshness of the reaction conditions, and the desired final product.

Summary of Initial Synthetic Routes

| Method | Starting Material | Key Intermediate(s) | Key Advantages | Key Disadvantages |

| Reductive Amination | Cyclopentanone | Imine/Enamine | Direct, one-pot procedure | Requires selective reducing agent; risk of over-alkylation.[6] |

| Michael Addition | Cyclopentenone | Enolate | Excellent regioselectivity for the 3-position | Requires α,β-unsaturated starting material. |

| Neber Rearrangement | Cyclopentanone | Oxime, 2H-Azirine | Forms α-aminoketone directly | Multi-step; uses tosyl chloride and strong base.[4] |

| Beckmann Rearrangement | Cyclopentanone | Oxime, Nitrilium ion | Well-established, reliable | Forms a lactam (requires further steps); uses strong acid.[10] |

| Schmidt Reaction | Cyclopentanone | Azidohydrin | Direct from ketone to lactam | Uses highly toxic and explosive hydrazoic acid.[14] |

| Curtius Rearrangement | Cyclopentanecarboxylic Acid | Acyl azide, Isocyanate | Tolerant of many functional groups | Requires carboxylic acid starting material; multi-step.[17][18] |

Protocol 1: Reductive Amination of Cyclopentanone

This protocol is a representative procedure based on the principles of reductive amination using a selective hydride reagent.

Objective: To synthesize 3-aminocyclopentanone via direct reductive amination.

Materials:

-

Cyclopentanone

-

Ammonia (solution in methanol, e.g., 7N)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ammonium acetate

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethereal solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add cyclopentanone (1.0 eq) and a solution of ammonia in methanol (10-15 eq).

-

Add ammonium acetate (1.5 eq) to the solution to act as a buffer and facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the cyclopentanimine intermediate.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 20-30 minutes. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aminocyclopentane.

-

The amine can be purified via distillation or converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding an ethereal HCl solution to precipitate the salt.

Protocol 2: The Neber Rearrangement of Cyclopentanone Oxime

This protocol outlines the classical two-step synthesis of an α-aminoketone precursor from a ketone.[4]

Objective: To synthesize 2-aminocyclopentanone hydrochloride from cyclopentanone.

Step A: Synthesis of Cyclopentanone Oxime

-

Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Add cyclopentanone (1.0 eq) to the aqueous solution, followed by enough ethanol to create a homogenous solution.

-

Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the product from the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude cyclopentanone oxime. The product can be purified by recrystallization.[12]

Step B: Rearrangement to 2-Aminocyclopentanone

-

Dissolve the cyclopentanone oxime (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at this temperature for 2-3 hours to form the O-tosyl oxime.

-

In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol. Caution: Highly exothermic and produces flammable H₂ gas.

-

Cool the sodium ethoxide solution to 0 °C and slowly add the pyridine solution containing the O-tosyl oxime.

-

Allow the reaction to stir at room temperature for several hours or until the rearrangement is complete.

-

Neutralize the reaction mixture with aqueous HCl.

-

Concentrate the mixture to remove ethanol, then add water.

-

Heat the aqueous solution for 1-2 hours to ensure complete hydrolysis of the azirine intermediate.

-

After cooling, wash the aqueous layer with ether to remove non-polar impurities.

-

Basify the aqueous layer with NaOH and extract the free amine with dichloromethane.

-

Dry the organic extracts and evaporate the solvent to yield the crude 2-aminocyclopentanone. The product is often isolated as its more stable hydrochloride salt.

Conclusion

The initial synthesis of 3-aminocyclopentanone precursors was not the result of a single discovery, but rather the application of a diverse toolkit of classical organic reactions. From the robust and foundational Dieckmann condensation that builds the carbocyclic core, to direct amination strategies and elegant rearrangement reactions, early chemists demonstrated remarkable ingenuity. These foundational methods, while often supplanted by modern, more efficient, and stereoselective techniques, laid the critical groundwork for the synthesis of complex molecules. Understanding these initial pathways provides not only a historical perspective but also a deeper appreciation for the fundamental principles of reactivity and mechanism that continue to drive innovation in drug discovery and development today.

References

-

Organic Chemistry Tutor. Synthesis of Cyclopentanone from Adipic Acid. Available at: [Link]

-

Wikipedia. Dieckmann condensation. Available at: [Link]

-

YouTube. The Dieckmann Condensation. (2014, April 14). Available at: [Link]

-

Cambridge University Press. Dieckmann Reaction. Available at: [Link]

-

Wikipedia. Neber rearrangement. Available at: [Link]

-

Silvestri, M. A., Bromfield, D. C., & Lepore, S. D. (2005). Michael-Stork addition of cyclopentyl enamine to allenyl ketones and esters. The Journal of organic chemistry, 70(20), 8239–8241. Available at: [Link]

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN111995575A.

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017, September 1). Available at: [Link]

-

Wikipedia. Curtius rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

-

Wikipedia. Schmidt reaction. Available at: [Link]

-

Grokipedia. Neber rearrangement. Available at: [Link]

-

NIH National Library of Medicine. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available at: [Link]

-

Chemistry LibreTexts. Schmidt Reaction. (2023, January 22). Available at: [Link]

-

Wikipedia. Beckmann rearrangement. Available at: [Link]

-

Organic Reactions. The Schmidt Reaction. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & biomolecular chemistry, 13(28), 7540–7559. Available at: [Link]

-

YouTube. Neber Rearrangement / M.Sc. chemistry / semester 4 / organic synthesis. (2021, June 24). Available at: [Link]

-

Chemistry LibreTexts. Beckmann Rearrangement. (2023, January 22). Available at: [Link]

-

ResearchGate. Organic Reactions Volume 78, Chapter 2, pp. 321-410 The Neber Rearrangement. (2016, January 8). Available at: [Link]

-

YouTube. Schmidt Reaction. (2021, October 4). Available at: [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Cyclopentenone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 5. Cyclopentanone synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Michael-Stork addition of cyclopentyl enamine to allenyl ketones and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Benzyl 3-Oxocyclopentylcarbamate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling techniques applicable to the study of Benzyl 3-oxocyclopentylcarbamate derivatives as potential therapeutic agents. In the ever-evolving landscape of drug discovery, computational approaches have become indispensable for accelerating the identification and optimization of lead compounds.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable protocols. We will explore a multi-faceted computational strategy, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The overarching goal is to provide a robust framework for the rational design of novel Benzyl 3-oxocyclopentylcarbamate derivatives with enhanced efficacy and favorable pharmacokinetic profiles.

Introduction: The Rationale for In Silico Exploration

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates being a significant challenge.[3][4] Computational chemistry and molecular modeling offer a powerful toolkit to navigate this complex path more efficiently.[1][2] By simulating and predicting the behavior of molecules at an atomic level, we can make more informed decisions, prioritize experimental efforts, and ultimately reduce the time and cost associated with drug development.[4][5]

Benzyl 3-oxocyclopentylcarbamate derivatives represent a class of compounds with significant therapeutic potential, owing to the versatile nature of the carbamate functional group and the stereochemical complexity of the cyclopentyl ring. Their structural features make them amenable to interaction with a variety of biological targets. This guide will use the hypothetical targeting of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as a case study to illustrate the application of in silico methodologies. Carbamate derivatives have been successfully explored as AChE inhibitors, making this a relevant and illustrative example.[6][7][8]

This guide is structured to provide not just a sequence of steps, but the underlying scientific reasoning behind each methodological choice, ensuring a deep and applicable understanding of the in silico drug design process.

The Computational Drug Discovery Cascade: An Overview

The in silico investigation of Benzyl 3-oxocyclopentylcarbamate derivatives can be conceptualized as a multi-stage process, where each stage provides critical insights that inform the next. This iterative workflow allows for the progressive refinement of lead compounds.

Caption: A generalized workflow for the in silico drug discovery process.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This method is instrumental in virtual screening and understanding the structural basis of ligand-receptor interactions.

The "Why": Rationale for Methodological Choices

-

Receptor Preparation: The three-dimensional structure of the target protein, in our case, human Acetylcholinesterase (AChE), is the starting point. It is crucial to prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues. This ensures that the electrostatic and steric properties of the binding site are accurately represented.

-

Ligand Preparation: The 2D structures of the Benzyl 3-oxocyclopentylcarbamate derivatives are converted into 3D conformers. Generating multiple low-energy conformers for each ligand is essential as it accounts for the flexibility of the molecule, increasing the chances of identifying the correct binding pose.

-

Docking Algorithm Selection: Various docking algorithms exist, each with its own strengths. For this study, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[7]

Experimental Protocol: Step-by-Step Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of human AChE from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., PyMOL, Chimera), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH.

-

Define the binding site (grid box) around the catalytic triad (Ser203, His447, Glu334) of AChE.[7]

-

-

Ligand Preparation:

-

Draw the 2D structures of the Benzyl 3-oxocyclopentylcarbamate derivatives using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D structures to 3D SDF or MOL2 files.

-

Generate low-energy conformers for each ligand using a tool like Open Babel.

-

-

Docking Execution:

-

Use AutoDock Vina to dock the prepared ligands into the defined binding site of the AChE receptor.

-

The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Data Presentation: Interpreting Docking Results

The output of a docking simulation is a set of binding poses and their corresponding scores. A lower binding energy generally indicates a more favorable interaction.

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| B3OC-1 | -9.8 | TRP86, TYR133, PHE338 |

| B3OC-2 | -9.5 | TRP86, TYR337, ASP74 |

| B3OC-3 | -9.2 | TYR124, TRP286 |

| B3OC-4 | -8.9 | TRP86, TYR341 |

| B3OC-5 | -8.5 | TYR72, TYR124 |

Caption: Hypothetical molecular docking results for a series of Benzyl 3-oxocyclopentylcarbamate derivatives against AChE.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11] This allows for the prediction of the activity of novel, untested compounds.

The "Why": Rationale for Methodological Choices

-

Descriptor Selection: The choice of molecular descriptors is critical for building a robust QSAR model. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). A diverse set of descriptors is typically calculated to capture various aspects of the molecular structure.[11]

-

Model Building: Several statistical methods can be used to build a QSAR model, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS).[12] For this guide, we will focus on PLS, which is well-suited for handling datasets with a large number of correlated descriptors.

-

Model Validation: Rigorous validation is essential to ensure the predictive power of the QSAR model. This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.[10][13]

Experimental Protocol: A 2D-QSAR Workflow

Caption: A typical workflow for developing a 2D-QSAR model.

-

Dataset Preparation: Compile a dataset of Benzyl 3-oxocyclopentylcarbamate derivatives with their experimentally determined biological activities (e.g., IC50 values against AChE).

-

Descriptor Calculation: Use software like PaDEL-Descriptor to calculate a wide range of 1D and 2D molecular descriptors for each compound.

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Model Building: Use a statistical software package to build a PLS model using the training set, with the molecular descriptors as the independent variables and the biological activity as the dependent variable.

-

Model Validation:

-

Perform leave-one-out cross-validation on the training set to assess the internal predictive ability of the model (Q²).

-

Use the trained model to predict the activities of the compounds in the test set and calculate the external predictive ability (R²_pred).

-

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the conformational changes and stability of the complex over time.[14][15]

The "Why": Rationale for Methodological Choices

-

Force Field Selection: The choice of force field (e.g., AMBER, CHARMM) is crucial as it defines the potential energy of the system. The selected force field should be well-parameterized for both proteins and small molecules.

-

Solvent Model: Explicit solvent models, where water molecules are treated individually, provide a more realistic representation of the biological environment compared to implicit solvent models.

-

Simulation Time: The length of the MD simulation should be sufficient to allow the system to reach equilibrium and to sample relevant conformational changes. Nanosecond-scale simulations are common for studying ligand-protein interactions.[7]

Experimental Protocol: A General MD Simulation Workflow

-

System Preparation:

-

Start with the best-docked pose of the Benzyl 3-oxocyclopentylcarbamate derivative in the AChE binding site.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for the desired length of time (e.g., 100 ns), saving the coordinates of the system at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.[14]

-

ADMET Prediction: Assessing Drug-like Properties

Early assessment of a compound's ADMET properties is crucial to avoid costly late-stage failures in drug development.[3][5] In silico ADMET prediction models can provide valuable insights into a compound's potential pharmacokinetic and toxicological profile.[16][17]

The "Why": Rationale for Methodological Choices

-

Model Selection: A variety of in silico ADMET prediction tools are available, ranging from simple rule-based systems (e.g., Lipinski's Rule of Five) to more sophisticated machine learning models.[5] Using a consensus approach, where predictions from multiple models are considered, can increase the reliability of the results.

-

Property Profiling: A comprehensive ADMET profile should include predictions for key parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities (e.g., cardiotoxicity, mutagenicity).

Data Presentation: A Hypothetical ADMET Profile

| Parameter | B3OC-1 | B3OC-2 | B3OC-3 | Acceptable Range |

| Molecular Weight | 350.4 | 364.4 | 378.5 | < 500 |

| LogP | 2.8 | 3.1 | 3.5 | < 5 |

| H-bond Donors | 1 | 1 | 1 | < 5 |

| H-bond Acceptors | 4 | 4 | 5 | < 10 |

| BBB Permeability | High | High | Moderate | High for CNS targets |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Inhibitor | Non-inhibitor |

| hERG Inhibition | Low risk | Low risk | Moderate risk | Low risk |

Caption: Predicted ADMET properties for a selection of Benzyl 3-oxocyclopentylcarbamate derivatives.

Conclusion: Towards Rational Drug Design

This technical guide has outlined a comprehensive in silico workflow for the investigation of Benzyl 3-oxocyclopentylcarbamate derivatives. By integrating molecular docking, QSAR, molecular dynamics simulations, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships, binding mechanisms, and drug-like properties of this promising class of compounds. The insights gleaned from these computational studies can guide the rational design and optimization of novel derivatives with improved therapeutic potential, ultimately accelerating the journey from a chemical concept to a life-saving medicine.

References

- ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).

- Aurlide.

- Bitesize Bio.

- Springer. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.

- Digital Chemistry.

- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.

- Deep Origin.

- PubMed. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors.

- Taylor & Francis Online. Atomic insight into designed carbamate-based derivatives as acetylcholine esterase (AChE)

- Benchchem.

- ResearchGate.

- Semantic Scholar.

- Royal Society of Chemistry.

- National Institutes of Health. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.

- SteerOn Research.

- Ineos Oxford Institute.

- ResearchGate. (PDF)

- YouTube.

- RSC Publishing. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro.

- A dynamical view of protein-protein complexes: Studies by molecular dynamics simul

- ResearchGate. (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- MedchemExpress.com. (3-Oxocyclobutyl)carbamic acid benzyl ester; N-(Benzyloxycarbonyl).

- PubMed Central. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions.

- PubMed.

- PubMed. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)

-

National Institutes of Health. 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][14][18]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents.

- PubMed.

- MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.

- MDPI. A Combined 2D- and 3D-QSAR Study, Design and Synthesis of Some Monocarbonyl Curcumin Analogs as Potential Inhibitors of MDA-MB-231 Breast Cancer Cells.

- MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.

- PubMed Central.

- MDPI. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes.

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. bitesizebio.com [bitesizebio.com]

- 4. digitalchemistry.ai [digitalchemistry.ai]

- 5. aurlide.fi [aurlide.fi]

- 6. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][1,4]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 15. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Patent Landscape of Benzyl 3-oxocyclopentylcarbamate and its Constituent Moieties in Drug Discovery

This technical guide provides a comprehensive review of the patent literature surrounding the core structural motifs of Benzyl 3-oxocyclopentylcarbamate. While no patents explicitly claim this specific molecule, its constituent parts—the cyclopentanone core and the benzyl carbamate moiety—are prevalent in pharmaceutical research and development. This document will delve into the patented applications of these key fragments, offering researchers, scientists, and drug development professionals a thorough understanding of their potential therapeutic applications and synthetic strategies.

Introduction: Deconstructing Benzyl 3-oxocyclopentylcarbamate

Benzyl 3-oxocyclopentylcarbamate is a molecule comprised of three key chemical features: a cyclopentanone ring, a carbamate linker, and a benzyl group. The cyclopentanone is a five-membered ring containing a ketone, a structure found in a variety of biologically active molecules. The benzyl carbamate group serves as a versatile functional group, often employed as a protecting group in organic synthesis, but also as a key component of prodrugs and pharmacologically active compounds. The synergy of these components suggests a range of potential applications in medicinal chemistry.

Caption: Structural components of Benzyl 3-oxocyclopentylcarbamate.

The Cyclopentanone Core: A Scaffold for Therapeutic Innovation

The cyclopentanone moiety is a recurring structural motif in a multitude of patented therapeutic agents. Its conformational flexibility and synthetic accessibility make it an attractive scaffold for drug design.

Anti-inflammatory and Cytoprotective Applications

Several patents highlight the potential of cyclopentanone and cyclopentenone derivatives in modulating inflammatory pathways and cellular stress responses. These compounds often act as electrophiles, reacting with nucleophilic residues on proteins to exert their biological effects.

-

Heat Shock Response Activation and NF-κB Inhibition: Patents WO2004013077A2 and EP1165092A1 describe cyclopentanone and cyclopentenone derivatives that can activate the Heat Shock Factor 1 (HSF-1) and inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This dual activity is significant, as HSF-1 activation leads to the production of cytoprotective heat shock proteins, while NF-κB inhibition downregulates the expression of pro-inflammatory cytokines. These properties make such compounds potentially useful for treating a wide array of conditions, including inflammatory disorders, viral infections, and ischemia.[2]

-

Benzylidene Cyclopentanone Derivatives: A series of patents, including US6777447B2 and US20030092772A1, focus on benzylidene cyclopentanone derivatives.[3][4] These compounds have demonstrated potent anti-inflammatory, antibacterial, and antioxidant properties.[3][4] Their mechanism is believed to involve the inhibition of enzymes like glutathione S-transferase (GST) without causing significant gastrointestinal irritation, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Anticancer Applications

The cyclopentenone ring, a dehydrated form of the cyclopentanone, is a key feature in several patented anticancer agents. These compounds often exhibit cytotoxic effects on cancer cells through various mechanisms.

A recent patent application, US-2025268844-A1, discloses novel 5-substituted 4-hydroxy-cyclopent-2-en-1-one derivatives as active compounds in pharmaceutical compositions for the treatment of cancer.[5] These compounds have shown cytotoxic effects against a range of cancer cell lines, including ovarian, colorectal, and breast carcinomas.[5] Their proposed mechanisms of action include inducing cell cycle arrest at the G2/M phase and reducing the expression of DNA replication licensing factors.[5] The patent also suggests their potential use in treating platinum-resistant tumors and in combination with other anticancer agents like proteasome inhibitors.[5]

Neurological and Metabolic Disorders

The versatility of the cyclopentanone scaffold extends to the treatment of neurological and metabolic diseases. A notable example is its use in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.

Patent EP1939192A1 describes a class of cyclopentanone derivatives that act as inhibitors of GSK-3β.[6] This enzyme is implicated in the pathology of several diseases, including Alzheimer's disease and non-insulin-dependent diabetes mellitus.[6] By inhibiting GSK-3β, these compounds offer a potential therapeutic strategy for these debilitating conditions.[6]

The Benzyl Carbamate Moiety: A Gateway to Enhanced Drug Delivery and Activity

The benzyl carbamate group is a cornerstone in medicinal chemistry, primarily utilized for its role as a protecting group and its application in prodrug design.

Carbamates as Prodrugs

A significant body of patent literature revolves around the use of carbamate linkages to create prodrugs of therapeutic agents. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can improve a drug's solubility, stability, and bioavailability.

-

Acyloxyalkyl Carbamate Prodrugs: Patents such as EP1660440B1 and US7227028B2 describe the synthesis and use of acyloxyalkyl carbamate prodrugs.[7][8] These prodrugs are designed to be cleaved by esterases in the body, releasing the active amine-containing drug. This strategy has been applied to various central nervous system (CNS) drugs to enhance their penetration of the blood-brain barrier.[7]

-

Sustained Release Formulations: The invention described in AU2011270701B2 provides a method for the sustained delivery of drugs containing lactam, imide, amide, sulfonamide, carbamate, or urea groups through the formation of labile prodrug conjugates.[9] This approach allows for a prolonged therapeutic effect, reducing the frequency of administration.

-

Hydrolyzable Carbamate Bonds: A patent application published under the Patent Cooperation Treaty (PCT) details water-soluble prodrugs where a biologically active agent is linked to a non-immunogenic polymer via a hydrolyzable carbamate bond.[10] This design allows for the release of the parent drug in its native state through hydrolysis under physiological conditions, without the need for enzymatic cleavage.[10]

Synthesis of Carbamates for Pharmaceutical Applications

The synthesis of carbamates is a well-established field, with numerous patents disclosing efficient and scalable methods. These methods are crucial for the commercial production of carbamate-containing pharmaceuticals.

-

Catalytic Methods: US patent US6133473A describes a method for preparing carbamate compounds by reacting an isocyanate with a hydroxylated compound in the presence of specific catalysts that increase the reaction rate while minimizing by-product formation.[11]

-

Phosgene-Free Synthesis: Due to the high toxicity of phosgene, a common reagent in carbamate synthesis, there has been a significant effort to develop phosgene-free alternatives. US patent US7405319B2 provides an eco-friendly process for preparing carbamates from an amine, an organic halide, and carbon dioxide using a solid, reusable catalyst.[12] This method avoids the use of toxic reagents and harsh reaction conditions.[12]

-

Efficient Synthesis from Amines and CO2: Patent WO2000050389A1 discloses an efficient method for synthesizing carbamates from amines, carbon dioxide, and an organic electrophile in the presence of a cesium base.[13] This process provides good yields at mild temperatures and is applicable to both solution-phase and solid-phase synthesis.[13]

Experimental Protocols from Patent Literature

To provide practical insights, this section details a representative experimental protocol for the synthesis of a benzyl carbamate derivative, adapted from the patent literature.

General Procedure for Benzyl Carbamate Synthesis

The following protocol is a generalized procedure based on the principles outlined in patent WO2000050389A1 for the synthesis of carbamates from amines, carbon dioxide, and an organic electrophile.[13]

Objective: To synthesize a benzyl carbamate derivative from a primary amine.

Materials:

-

Primary amine (e.g., benzylamine)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Cesium carbonate (Cs2CO3)

-

Tetrabutylammonium iodide (TBAI) (optional)

-

Carbon dioxide (CO2) gas

-

Organic electrophile (e.g., benzyl chloride)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, suspend the primary amine (1 equivalent) and cesium carbonate (3 equivalents) in anhydrous DMF.

-

If desired, add tetrabutylammonium iodide (3 equivalents) to the suspension.

-

Bubble carbon dioxide gas through the stirred suspension at room temperature for 1 hour.

-

Add the organic electrophile (3 equivalents) to the reaction mixture in one portion.

-

Stir the mixture at room temperature for 5 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure benzyl carbamate derivative.

Caption: Workflow for benzyl carbamate synthesis.

Conclusion and Future Perspectives

The patent landscape for cyclopentanone derivatives and benzyl carbamates is rich and diverse, indicating their significant roles in modern drug discovery. The cyclopentanone core serves as a versatile scaffold for developing therapeutics against a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The benzyl carbamate moiety is a key enabler of prodrug strategies, improving the pharmacokinetic properties of various active pharmaceutical ingredients.

For researchers working with Benzyl 3-oxocyclopentylcarbamate, this analysis of its constituent motifs provides a solid foundation for exploring its potential biological activities. The anti-inflammatory, anticancer, and GSK-3β inhibitory properties of related cyclopentanone derivatives suggest promising avenues for investigation. Furthermore, the established use of benzyl carbamates in prodrug design opens up possibilities for developing novel drug delivery systems. As synthetic methodologies for these structures continue to advance, we can expect to see a growing number of innovative therapeutics based on these valuable chemical scaffolds.

References

Sources

- 1. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

- 2. EP1165092A1 - Cyclopentanone derivatives and their use - Google Patents [patents.google.com]

- 3. US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]

- 4. US20030092772A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. Anticancer agents based on cyclopentenones - Patent US-2025268844-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

- 7. EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]

- 8. US7227028B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]

- 9. AU2011270701B2 - Prodrugs of NH-acidic compounds: ester, carbonate, carbamate and phosphonate derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 12. US7405319B2 - Process for the preparation of carbamates - Google Patents [patents.google.com]

- 13. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

Thermogravimetric Analysis of N-Protected Amino Ketones: From First Principles to Pharmaceutical Applications

An In-Depth Technical Guide:

Abstract

N-protected amino ketones are pivotal intermediates in synthetic organic chemistry and are foundational to the development of a wide array of pharmaceuticals, including protease inhibitors. Their thermal stability is a critical parameter influencing synthesis, purification, storage, and final drug product formulation. This guide provides a comprehensive exploration of Thermogravimetric Analysis (TGA) as an essential technique for characterizing these molecules. We will delve into the fundamental principles of TGA, elucidate the profound impact of various N-protecting groups on thermal decomposition pathways, present a robust experimental protocol, and discuss the interpretation of TGA data in the context of drug development and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage TGA for a deeper understanding of the thermal behavior of N-protected amino ketones.

Introduction: The Critical Role of Thermal Stability

Amino ketones are a class of organic compounds containing both an amino group and a ketone functional group. In pharmaceutical and peptide chemistry, the amine is often temporarily masked with a protecting group to prevent unwanted side reactions during synthesis.[1] The choice of this N-protecting group—such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethoxycarbonyl (Fmoc)—is dictated by the specific reaction conditions required in a synthetic sequence.[2]

However, the thermal lability of the protecting group and the core amino ketone structure itself has significant implications. In drug development, understanding a compound's thermal stability is paramount for:

-

Defining Shelf-Life: Predicting the long-term stability of an active pharmaceutical ingredient (API) under various storage conditions.[3]

-

Guiding Formulation: Selecting compatible excipients and processes (e.g., drying, milling) that will not induce degradation.[4][5]

-

Ensuring Safety and Efficacy: Preventing the formation of potentially toxic degradants that could compromise the safety and therapeutic effect of the final drug product.[6]

Thermogravimetric Analysis (TGA) is a powerful analytical technique that provides precise measurement of a material's thermal stability and decomposition behavior by monitoring the change in its mass as a function of temperature or time in a controlled atmosphere.[7][8] This guide will illuminate how TGA can be expertly applied to N-protected amino ketones to unlock critical information about their thermal properties.

Fundamentals of Thermogravimetric Analysis (TGA)

The principle of TGA is straightforward: a sample is placed in a high-precision balance within a furnace, and its mass is continuously recorded as the temperature is increased at a controlled rate.[9] The resulting plot of mass versus temperature, known as a TGA curve, provides a wealth of quantitative and qualitative information.

Key events observed in a TGA experiment include:

-

Mass Loss: Caused by processes like evaporation, sublimation, desorption, or, most importantly for this topic, chemical decomposition.[8]

-

Mass Gain: Typically resulting from oxidation reactions where the sample reacts with the surrounding atmosphere.[8]

The output of a TGA experiment is typically presented as a thermogram, plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve (DTG curve) plots the rate of mass change and is useful for identifying the temperature of maximum decomposition rate for distinct thermal events.

The Decisive Influence of the N-Protecting Group

The thermal decomposition profile of an N-protected amino ketone is often dominated by the lability of the protecting group itself. The cleavage of this group is frequently the first step in the degradation pathway, and its mechanism dictates the onset temperature of decomposition.

Boc (tert-Butoxycarbonyl) Group

The Boc group is notorious for its thermal lability. It is often removed not just with acid, but also by heating.[2] The thermal deprotection of N-Boc amines typically proceeds via a concerted pericyclic elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene.[10] This clean, well-defined decomposition pathway results in a distinct mass loss in the TGA curve at relatively low temperatures, often starting around 150 °C.[11][12]

Cbz (Benzyloxycarbonyl) Group

The Cbz group is significantly more thermally stable than the Boc group.[13] Its removal typically requires catalytic hydrogenation. Thermally, it decomposes at much higher temperatures. The decomposition can be more complex than that of the Boc group, potentially involving the release of toluene and carbon dioxide, but this occurs at temperatures that may overlap with the degradation of the core amino ketone structure.

Fmoc (9-Fluorenylmethoxycarbonyl) Group

The Fmoc group is known for its stability to acid and lability to base.[14] Thermally, it is also quite robust. While thermal cleavage is possible under base-free conditions, it requires high temperatures, often in excess of 200°C.[15] This high thermal stability means that in a TGA experiment, the initial mass loss may be associated with the decomposition of the amino ketone scaffold rather than the protecting group itself.

The distinct thermal behaviors are summarized in the table below and illustrated in the subsequent diagram.

| Protecting Group | Common Abbreviation | Typical Cleavage Method | Relative Thermal Stability | Primary Thermal Decomposition Products |

| tert-Butoxycarbonyl | Boc | Acid, Heat[2] | Low | Isobutylene, CO₂, Free Amine[10] |

| Benzyloxycarbonyl | Cbz / Z | Hydrogenolysis[13] | High | Toluene, CO₂, Free Amine |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine)[14] | High | Dibenzofulvene, CO₂, Free Amine |

Experimental Design: A Self-Validating Protocol

A successful TGA experiment relies on meticulous planning and execution. The choices made during setup directly influence the quality and interpretability of the data. This protocol is designed to be self-validating by incorporating systematic checks and rationales for each parameter.

Causality Behind Experimental Choices

| Parameter | Recommended Setting | Rationale & Justification |

| Sample Mass | 5–10 mg | This mass is sufficient to be representative and provide a clear signal, yet small enough to minimize thermal gradients within the sample, ensuring uniform heating.[16] |

| Heating Rate | 10–20 °C/min | A rate of 10 °C/min is often ideal for separating closely occurring thermal events. A rate of 20 °C/min can be used for initial screening.[9] Slower rates provide better resolution but increase experiment time. |

| Atmosphere | Nitrogen (Inert) | To study the inherent thermal stability and decomposition, an inert atmosphere like nitrogen or argon is crucial to prevent oxidative side reactions.[9] An oxygen-rich atmosphere would measure oxidative stability. |

| Gas Flow Rate | 20–50 mL/min | This rate is sufficient to purge the furnace of reactive gases and efficiently remove volatile decomposition products from the sample area, preventing secondary reactions. |

| Temperature Range | Ambient to 600 °C | This range typically covers the loss of residual solvents, the decomposition of the protecting group, and the degradation of the core amino ketone structure. The upper limit can be adjusted based on initial screening.[17] |

| Crucible Type | Alumina or Platinum | These materials are inert over a wide temperature range and will not react with the sample or its decomposition products.[18] |

Step-by-Step Experimental Workflow

The following diagram outlines the logical workflow for a TGA experiment, from initial preparation to final analysis.

Detailed Protocol

-

Instrument Preparation: Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Ensure the N-protected amino ketone sample is representative of the batch and has a uniform, fine particle size. If necessary, gently grind the sample.[16]

-

Crucible Selection and Tare: Place a clean, empty alumina or platinum crucible in the TGA balance. Run a tare sequence to zero the balance.

-

Sample Loading: Carefully place 5-10 mg of the sample into the tared crucible. Record the exact initial mass. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heat transfer.

-

Method Programming: Set up the experimental method using the parameters outlined in Table 2. A typical program would be:

-

Equilibrate at 30 °C.

-

Ramp temperature from 30 °C to 600 °C at 10 °C/min.

-

Set nitrogen flow rate to 40 mL/min.

-

-

Execution: Place the loaded crucible into the TGA furnace, seal the chamber, and start the experiment.

-

Post-Analysis: Once the run is complete, allow the furnace to cool before removing the sample. Save the data file for analysis.

Data Interpretation: Decoding the Thermogram

Interpreting a TGA curve involves correlating observed mass loss events with specific chemical processes. For an N-protected amino ketone, the analysis follows a logical progression.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. veeprho.com [veeprho.com]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. tainstruments.com [tainstruments.com]

- 9. youtube.com [youtube.com]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. torontech.com [torontech.com]

- 17. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Solubility Studies of Benzyl 3-oxocyclopentylcarbamate in Organic Solvents

An In-depth Technical Guide

Introduction

Benzyl 3-oxocyclopentylcarbamate is an organic compound that, like many carbamates, holds potential as an intermediate in the synthesis of pharmaceutically active compounds.[1][2][3] The carbamate functional group is a key structural motif in numerous therapeutic agents. The physical properties of any drug intermediate are critical to its utility and successful scale-up in a drug development pipeline. Among these, solubility is a fundamental characteristic that dictates the choice of reaction media, purification methods such as recrystallization, and ultimately, can influence the bioavailability of a final drug product.[4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically study the solubility of Benzyl 3-oxocyclopentylcarbamate in a range of common organic solvents. We will move beyond a simple recitation of steps to explore the underlying thermodynamic principles, the rationale for solvent selection, and the establishment of a robust, self-validating experimental protocol in line with Good Laboratory Practices (GLP).[6][7]

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[8] When a solid dissolves, it overcomes the lattice energy holding the crystal together and forms new interactions with the solvent molecules. This process can be understood through the lens of Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution (heat absorbed or released).

-

T is the absolute temperature.

-

ΔS is the entropy of solution (change in disorder).

A substance dissolves when ΔG is negative. The interplay between enthalpy and entropy governs solubility. For instance, the dissolution of most solids is endothermic (ΔH > 0), meaning it requires energy to break the crystal lattice.[8] The process is driven by the increase in entropy (ΔS > 0) as the ordered crystal structure breaks down into randomly dispersed molecules in the solution.[9]

The guiding principle of "like dissolves like" is a useful heuristic based on the polarity of the solute and solvent.[10] Benzyl 3-oxocyclopentylcarbamate possesses both polar and non-polar characteristics:

-

Polar groups: The carbamate (-NHCOO-) and ketone (C=O) groups can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-polar groups: The benzyl ring and the cyclopentyl ring are hydrophobic.

Therefore, its solubility will be a balance of these competing factors, and it is expected to show varied solubility across a spectrum of organic solvents.

Strategic Solvent Selection

The choice of solvents is a critical first step in any solubility study. A well-chosen set of solvents will provide a comprehensive understanding of the solute's behavior. The selection should be guided by factors such as polarity, hydrogen bonding capability, and relevance to potential applications in synthesis and formulation.[11][12]

Rationale for Solvent Selection

A diverse palette of solvents should be chosen to probe the different intermolecular forces that can lead to solvation. The following diagram outlines a logical approach to solvent selection for a compound like Benzyl 3-oxocyclopentylcarbamate.

Caption: Logical workflow for selecting a diverse set of organic solvents.

Recommended Solvents for Initial Screening

A recommended starting set of solvents includes:

-

Alcohols (Polar, Protic): Methanol, Ethanol, Isopropanol

-

Ketones (Polar, Aprotic): Acetone

-

Esters (Polar, Aprotic): Ethyl Acetate

-

Ethers (Moderately Polar, Aprotic): Tetrahydrofuran (THF)

-

Halogenated (Polar, Aprotic): Dichloromethane (DCM)

-

Aromatics (Non-Polar): Toluene

-

Aliphatics (Non-Polar): n-Hexane

Experimental Protocol: Equilibrium Shake-Flask Method